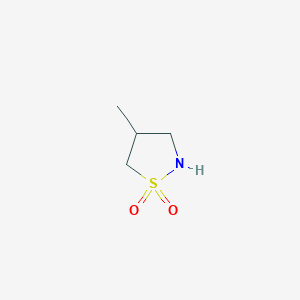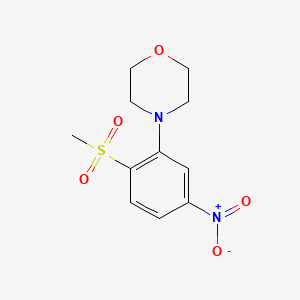![molecular formula C14H19Cl2N3O3 B1428776 Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride CAS No. 1350760-08-5](/img/structure/B1428776.png)
Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride
Vue d'ensemble
Description
Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride: is a complex organic compound with the molecular formula C14H19Cl2N3O3 and a molecular weight of 348.23 g/mol . This compound belongs to the class of pyridine derivatives and is characterized by its unique spirocyclic structure, which includes an oxa-diazaspiro moiety fused to a nicotinate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound, under specific conditions.
Introduction of the Nicotinate Group: The nicotinate group is introduced via esterification or amidation reactions, depending on the starting materials.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)acetate
- Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)propionate
Uniqueness
Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride is unique due to its specific spirocyclic structure and the presence of the nicotinate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)pyridine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.2ClH/c1-19-13(18)10-2-3-11(16-9-10)12-8-14(20-17-12)4-6-15-7-5-14;;/h2-3,9,15H,4-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWYOZWPEGVFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=NOC3(C2)CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)






![4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B1428707.png)


![2-chloro-6-isopropyl-1H-benzo[d]imidazole](/img/structure/B1428713.png)



